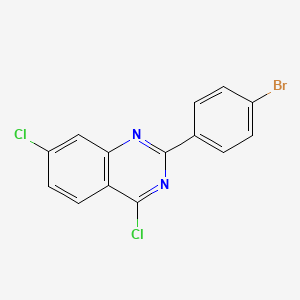

2-(4-Bromophenyl)-4,7-dichloroquinazoline

描述

属性

IUPAC Name |

2-(4-bromophenyl)-4,7-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPYFVCYASNVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680049 | |

| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405933-94-0 | |

| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Quinazoline Core

Step 1: Cyclization to Quinazoline-2,4-dione

Anthranilic acid is reacted with urea under heating (around 190 °C) to form quinazoline-2,4-dione as a key intermediate. This step involves cyclization and dehydration to form the bicyclic quinazoline ring system.Step 2: Chlorination to 2,4-Dichloroquinazoline

The quinazoline-2,4-dione intermediate is treated with phosphoryl chloride (POCl3) and a base such as N,N-diethylaniline under reflux at approximately 115 °C for 16 hours. This converts the hydroxy groups at positions 2 and 4 into chloro substituents, yielding 2,4-dichloroquinazoline.

Introduction of the 4-Bromophenyl Group at Position 2

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The 2,4-dichloroquinazoline intermediate is subjected to nucleophilic substitution with 4-bromophenyl amine (4-bromoaniline) in ethanol under reflux conditions. The amine displaces the chlorine atom at position 2 selectively, forming 2-(4-bromophenyl)-4-chloroquinazoline derivatives.Step 4: Additional Chlorination at Position 7

To achieve the 4,7-dichloro substitution pattern, further chlorination can be performed using chlorinating agents such as POCl3 or sulfuryl chloride under controlled conditions. The chlorination at position 7 is facilitated by the electron-deficient nature of the quinazoline ring and the presence of existing chloro substituents.

Alternative Synthetic Routes

Some studies report the synthesis of related quinazoline derivatives via:

Cyclization of 2-aminobenzoic acid derivatives with urea or thiomorpholine derivatives, followed by substitution with arylboronic acids via palladium-catalyzed cross-coupling reactions (Suzuki coupling) to install the 4-bromophenyl group.

Direct nucleophilic substitution on 2,4-dichloroquinazoline with thiomorpholine followed by coupling with 4-bromophenylboronic acid to yield N-(4-bromophenyl)-4-thiomorpholinoquinazolin-2-amine, which can be further modified to achieve the dichloroquinazoline structure.

Representative Reaction Scheme Summary

Analytical and Spectroscopic Characterization

The synthesized compounds are typically characterized by:

- Infrared Spectroscopy (IR): Characteristic peaks for C=N stretching (~1629-1640 cm⁻¹), aromatic C-H, and halogen substituents (C-Cl, C-Br).

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the molecular weight (e.g., m/z ~354 for this compound).

- Melting Point: Typically reported for purity and identification (e.g., 248-250 °C for related bromophenyl quinazoline derivatives).

Summary of Research Findings and Yields

- The multi-step synthesis of this compound involves cyclization, chlorination, and nucleophilic substitution or cross-coupling reactions.

- Yields for the key substitution step with 4-bromoaniline range from 68% to 85% under reflux in ethanol.

- Chlorination steps to introduce chlorine atoms at positions 4 and 7 are typically high yielding (up to 96%) when using POCl3.

- The synthetic route is reproducible and allows for structural diversification by varying the aryl amine or boronic acid used in substitution or coupling reactions.

化学反应分析

Types of Reactions: 2-(4-Bromophenyl)-4,7-dichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities and different physicochemical properties.

科学研究应用

Anticancer Activity

Research indicates that 2-(4-Bromophenyl)-4,7-dichloroquinazoline exhibits significant inhibitory effects on various kinases involved in cancer signaling pathways. Quinazoline derivatives are often studied for their anti-cancer properties due to their ability to interfere with kinase activity, which is crucial in tumor growth and proliferation. For example, studies have shown that structurally similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colon cancer) .

Case Study:

A study synthesized a series of quinazoline derivatives and evaluated their cytotoxicity against multiple human cancer cell lines. Among these, compounds with similar structures to this compound demonstrated promising antitumor activity, leading to further investigations into their mechanisms of action .

Antiviral Properties

The compound's structural characteristics suggest potential applications in antiviral drug development. Specifically, it has been noted that quinazoline derivatives may serve as dengue virus entry inhibitors, which is critical given the global health burden posed by dengue fever . This highlights the importance of exploring this compound in the context of viral infections.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions. The molecular formula for this compound is C14H7BrCl2N2, with a molecular weight of 305.05 g/mol. Its unique halogenation pattern contributes to its biological activity and reactivity .

Future Directions and Research Opportunities

The ongoing research into quinazoline derivatives like this compound suggests several future directions:

- Expanded Biological Testing: Further exploration of its antimicrobial and anti-inflammatory properties could reveal additional therapeutic applications.

- Mechanistic Studies: Understanding the detailed mechanisms by which this compound interacts with specific biological targets will aid in optimizing its structure for enhanced efficacy.

- Formulation Development: Investigating suitable formulations for effective delivery could enhance its clinical applicability.

作用机制

The mechanism of action of 2-(4-Bromophenyl)-4,7-dichloroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Halogen-Substituted Quinazoline Derivatives

4,7-Dichloro-2-(4-chlorophenyl)-quinazoline (CAS 885277-72-5)

- Molecular Formula : C₁₄H₇Cl₃N₂

- Molecular Weight : 309.58 g/mol

- Key Differences: The bromine atom in 2-(4-bromophenyl)-4,7-dichloroquinazoline is replaced by chlorine in this analog. Bromine’s larger atomic radius (1.85 Å vs. The chloro analog’s lower molecular weight (309.58 vs. 354.034) could influence solubility and crystallization behavior.

N⁴-(3-Bromophenyl)quinazoline-4,6-diamine

- Structure : Features a 3-bromophenyl substitution and amine groups at positions 4 and 4.

- Key Differences: The 3-bromophenyl group introduces steric hindrance, reducing planarity compared to the 4-bromophenyl isomer. The dihedral angle between the phenyl and quinazoline rings is 1.2–3.1°, favoring π-π stacking and hydrogen bonding (N–H⋯N, N–H⋯Br), which enhance crystallinity .

Heterocyclic Analogs with Bromophenyl Substituents

5-(4-Bromophenyl)-4,6-dichloropyrimidine

- Structure : Pyrimidine core with 4-bromophenyl and dichloro substitutions.

- Key Differences :

- Pyrimidine (6-membered ring with two nitrogens) vs. quinazoline (6-membered fused benzene and pyrimidine rings).

- Synthesized via intermediates like methyl 2-(4-bromophenyl) malonate, similar to quinazoline derivatives, but with divergent cyclization steps .

- Pyrimidines often exhibit distinct electronic properties, affecting reactivity in cross-coupling reactions compared to quinazolines .

Oxadiazole Derivatives (e.g., 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole)

Receptor Targeting

- FPR Agonists: Pyridazinone derivatives with 4-bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2-specific agonists, inducing calcium mobilization and chemotaxis in neutrophils . Comparison: Quinazoline’s planar structure may favor kinase inhibition (e.g., EGFR), whereas pyridazinones target G-protein-coupled receptors (FPR1/FPR2) .

生物活性

2-(4-Bromophenyl)-4,7-dichloroquinazoline is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group and two chlorine atoms at the 4 and 7 positions of the quinazoline ring, contributing to its structural complexity and diverse pharmacological properties. The molecular formula is with a molecular weight of 305.05 g/mol. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant inhibitory effects on various kinases involved in cancer signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can interfere with tumor growth and proliferation. Quinazoline derivatives have been extensively studied for their anticancer properties, showcasing a range of bioactivities including:

- Inhibition of cell proliferation : Studies have demonstrated that this compound can effectively inhibit the growth of cancer cells by targeting specific kinases.

- Induction of apoptosis : The compound has been shown to induce programmed cell death in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has displayed potential antimicrobial and anti-inflammatory activities:

- Antimicrobial activity : Preliminary studies suggest that this compound may possess efficacy against various bacterial strains, indicating its potential use in treating infections.

- Anti-inflammatory effects : The compound has been linked to reduced inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

Kinase Inhibition

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases. Molecular docking studies have been utilized to analyze binding affinities and elucidate mechanisms of action. For example, the compound has shown promising interactions with:

- EGFR (Epidermal Growth Factor Receptor) : A key player in many cancers, targeting EGFR can hinder tumor progression.

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibiting VEGFR can reduce angiogenesis, which is critical for tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazoline derivatives has been explored to identify how modifications affect biological activity. The unique halogenation pattern of this compound enhances its binding affinity to target proteins compared to other derivatives.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(3-Bromophenyl)-4-chloroquinazoline | Contains a bromophenyl group; only one chlorine atom | Less chlorinated than the target compound |

| 2-(4-Chlorophenyl)-6-chloroquinazoline | Different halogen positioning; two chlorines | Potentially different biological activity profile |

| 2-(4-Iodophenyl)-4,7-dichloroquinazoline | Similar structure but with iodine instead of bromine | May exhibit different reactivity due to iodine |

| 2-(Phenyl)-4,7-dichloroquinazoline | No halogen substituents on phenyl group | Lacks halogen functionality which may affect activity |

In Vitro Studies

Recent studies have utilized in vitro assays to evaluate the cytotoxicity of this compound against various cancer cell lines. For instance:

- Breast Cancer : A study involving MCF-7/HER2 cells demonstrated that the compound inhibited cell growth effectively at specific concentrations, showcasing an IC50 value indicative of moderate potency.

Molecular Docking Analysis

Molecular docking studies have revealed that this compound binds effectively to target kinases, with calculated binding energies suggesting strong interactions. These findings support the hypothesis that this compound could serve as a lead structure for developing new kinase inhibitors.

Pharmacokinetic Properties

Preliminary pharmacokinetic assessments indicate that derivatives of quinazolines generally comply with Lipinski's Rule of Five (Ro5), suggesting favorable absorption and permeability characteristics essential for drug development.

常见问题

Q. Q1. What are the recommended methods for synthesizing 2-(4-Bromophenyl)-4,7-dichloroquinazoline, and how can purity be optimized?

Answer: Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

Quinazoline Core Formation : Start with 4,7-dichloroquinazoline, synthesized via cyclization of anthranilic acid derivatives with chlorinating agents.

Bromophenyl Substitution : Introduce the 4-bromophenyl group via Suzuki-Miyaura coupling (using Pd catalysts) or nucleophilic aromatic substitution (under basic conditions).

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Critical Step : Monitor reaction progress with TLC and ensure anhydrous conditions to avoid hydrolysis of chlorinated intermediates .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Compare experimental H and C NMR data with computational predictions (e.g., DFT calculations). Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carbons adjacent to halogens .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] at m/z 355.03 for CHBrClN).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Compare lattice parameters with structurally similar quinazolines (e.g., bond angles and torsion angles) .

Q. Q3. What are the stability and storage requirements for this compound?

Answer:

- Stability : The compound is sensitive to light and moisture. Decomposition occurs at temperatures >100°C.

- Storage : Store at 0–4°C in amber vials under nitrogen. Use PTFE-lined caps to minimize halogen exchange. Stability under these conditions exceeds 12 months .

Validation : Periodically reanalyze stored samples via HPLC to detect degradation products (e.g., dehalogenated byproducts) .

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of derivatives targeting kinase inhibition?

Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR). The bromophenyl group may occupy hydrophobic pockets, while the dichloroquinazoline core mimics adenine.

QSPR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity. The electron-withdrawing Cl and Br groups enhance electrophilicity, potentially improving binding affinity.

MD Simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories. Monitor key interactions (e.g., hydrogen bonds with backbone amides) .

Q. Q5. How should researchers resolve contradictions in reported solubility data for halogenated quinazolines?

Answer: Discrepancies often arise from solvent polarity and measurement protocols. Follow this methodology:

Solvent Screening : Test solubility in DMSO, THF, and chloroform using UV-Vis spectroscopy (λ ~270 nm for quinazolines).

Temperature Control : Conduct experiments at 25°C (±0.1°C) using a thermostatted cell.

Data Normalization : Report solubility as mg/mL ± SD (n=3). For example, in DMSO, expected solubility is >50 mg/mL, while in water, it is <0.1 mg/mL .

Note : Pre-saturate solvents with the compound for 24 hours to reach equilibrium.

Q. Q6. What strategies mitigate interference from halogen exchange during cross-coupling reactions?

Answer: Halogen scrambling (e.g., Br/Cl exchange) can occur under catalytic conditions. Mitigation approaches include:

Catalyst Selection : Use Pd(PPh) instead of Pd(OAc) to reduce oxidative addition side reactions.

Low-Temperature Reactions : Perform couplings at 60°C (not >80°C) to preserve regiochemistry.

Post-Reaction Analysis : Employ LC-MS to detect undesired isomers. If detected, optimize purification via preparative HPLC with a phenyl-hexyl column .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。